molecular formula C18H20N4 B12248835 1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12248835
M. Wt: 292.4 g/mol
InChI Key: KQABIVUYKSQPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile typically involves the reaction of 6-ethylpyrimidine-4-carbaldehyde with 4-phenylpiperidine-4-carbonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile stands out due to its unique combination of a pyrimidine ring with a piperidine and carbonitrile group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

1-(6-ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C18H20N4/c1-2-16-12-17(21-14-20-16)22-10-8-18(13-19,9-11-22)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11H2,1H3

InChI Key

KQABIVUYKSQPSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)(C#N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.